molecular formula C10H11ClFNO2 B1474020 2-Chloro-5-fluoronicotinic acid tert-butyl ester CAS No. 1654755-06-2

2-Chloro-5-fluoronicotinic acid tert-butyl ester

Cat. No. B1474020
CAS RN: 1654755-06-2
M. Wt: 231.65 g/mol
InChI Key: MVMJNOFOZIFNRK-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoronicotinic acid tert-butyl ester is a chemical compound with the molecular formula C10H11ClFNO2 . It is a type of tert-butyl ester, which are commonly used as protecting groups in organic synthesis .


Synthesis Analysis

Tert-butyl esters are typically synthesized using a variety of methods. One common method involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of a strong acid catalyst . The synthesis of this compound specifically would likely involve the reaction of 2-Chloro-5-fluoronicotinic acid with tert-butyl alcohol .


Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinic acid core, which is a pyridine ring with a carboxylic acid group at one position. This core is substituted at two positions: one with a chlorine atom and the other with a fluorine atom. The carboxylic acid group of the nicotinic acid is esterified with a tert-butyl group .


Chemical Reactions Analysis

Tert-butyl esters, including this compound, can undergo a variety of reactions. They can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent . They can also react with SOCl2 at room temperature to provide acid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the retrieved information .

Scientific Research Applications

Preparation and Synthesis Applications

  • Preparation of Aminonicotinic Acid Esters : Research has highlighted methodologies for preparing tert-butyl esters of aminonicotinic acids, including 2-aminonicotinic acid, derived from chloronicotinic acids such as 2-chloronicotinic acid. These processes emphasize the versatility of chloronicotinic acids in synthesizing amino acid derivatives without the need for intermediate purification, showcasing the foundational role of compounds like 2-chloro-5-fluoronicotinic acid tert-butyl ester in heterocyclic chemistry (S. Wright, 2012).

Chemical Structure and Properties Exploration

  • Synthesis and Structural Analysis : The synthesis of 2,2′-diselenobisnicotinic acid tert-butyl ester, based on 2-chloronicotinic acid, illustrates the exploration of novel chemical structures. This research provides insights into the crystal structures of these compounds, contributing to the understanding of molecular configurations and interactions in the context of chemical synthesis and materials science (H. Hong, 2009).

Innovative Synthesis Techniques

  • Novel Synthesis of Fluorinated Compounds : A novel synthesis approach for cis-2-fluorocyclopropane-1-carboxylic acid demonstrates the innovative use of tert-butyl acrylate and chloromethyl phenyl sulfoxide. This method highlights the significance of fluorinated intermediates, such as those derived from this compound, in developing fluorinated cyclopropane derivatives with potential applications in medicinal chemistry and material science (A. Toyota et al., 1996).

Materials Science and Imaging Applications

  • Fluorinated Polymer Micelles for MRI : In the field of biomaterials, hyperbranched fluoropolymers synthesized from tert-butyl acrylate have been studied for their potential as (19)F MRI agents. This research underscores the utility of fluorinated esters in creating novel materials for medical imaging, demonstrating the broader implications of compounds like this compound in advancing diagnostic technologies (Wenjun Du et al., 2008).

properties

IUPAC Name

tert-butyl 2-chloro-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)7-4-6(12)5-13-8(7)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMJNOFOZIFNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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